

CAY10580: A Comparative Guide to its In Vitro and In Vivo Activity

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Compound of Interest		
Compound Name:	CAY10580	
Cat. No.:	B593249	Get Quote

This guide provides a detailed comparison of the in vitro and in vivo pharmacological activity of **CAY10580**, a selective prostaglandin E2 (PGE2) receptor 4 (EP4) agonist. The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of **CAY10580** against alternative compounds.

Overview of CAY10580

CAY10580 is a synthetic analog of PGE2 designed to selectively activate the EP4 receptor, a G-protein coupled receptor.[1][2] Activation of the EP4 receptor leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP), a critical second messenger involved in numerous physiological processes.[2] Due to its role in various biological functions, including inflammation, cholesterol metabolism, and fluid balance, the EP4 receptor is a significant target for therapeutic intervention.[3][4][5]

In Vitro Activity of CAY10580

The in vitro activity of **CAY10580** is characterized by its high potency and selectivity for the EP4 receptor.

Receptor Binding and Functional Assay Data

The following table summarizes the binding affinity (Ki) of **CAY10580** for various prostanoid receptors and its functional potency in cell-based assays.

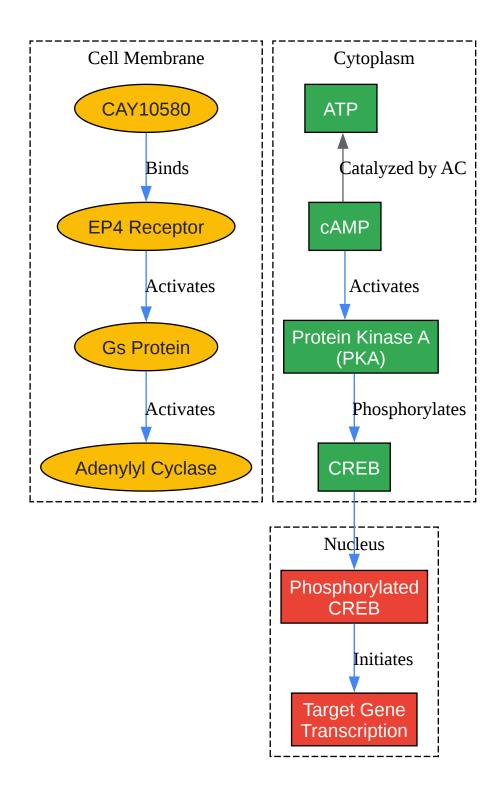


Parameter	CAY10580	Prostaglandin E2 (PGE2)	CAY10598
EP4 Binding Affinity (Ki)	35 nM[1]	Endogenous Ligand	Selective Agonist[4][5]
EP1 Binding Affinity (Ki)	3,000 nM[1]	Non-selective	Not specified
EP2 Binding Affinity (Ki)	2,000 nM[1]	Non-selective	Not specified
EP3 Binding Affinity (Ki)	>3,000 nM[1]	Non-selective	Not specified
Functional Activity	Stimulates cAMP formation[2]	Stimulates cAMP (via EP2/EP4)	Mimics PGE2 actions[5]
Cell-Based Assay (MDCK cells)	Increases AQP2 abundance (100- 10,000 nM)[3][6]	Increases AQP2 abundance[7]	Not specified

Signaling Pathway of CAY10580

The activation of the EP4 receptor by **CAY10580** initiates a well-defined signaling cascade, as illustrated in the diagram below.





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Caption: CAY10580 signaling pathway via the EP4 receptor.

Experimental Protocol: In Vitro cAMP Assay



This protocol describes a typical method for quantifying the effect of **CAY10580** on intracellular cAMP levels.

- Cell Culture: Culture human embryonic kidney 293 (HEK293) cells stably expressing the human EP4 receptor in a suitable medium.
- Cell Plating: Plate the cells in 96-well plates and grow to confluence.
- Compound Treatment: Replace the medium with serum-free medium containing various concentrations of CAY10580 or a vehicle control. Incubate for 30 minutes at 37°C.[8]
- Cell Lysis: Aspirate the medium and lyse the cells using the buffer provided in a commercial cAMP enzyme-linked immunosorbent assay (ELISA) kit.[8]
- cAMP Quantification: Determine the intracellular cAMP concentration in the cell lysates using the ELISA kit according to the manufacturer's instructions.[8]
- Data Analysis: Plot the cAMP concentration against the log of the CAY10580 concentration to determine the EC50 value.

In Vivo Activity of CAY10580

The in vivo effects of **CAY10580** have been demonstrated in various animal models, correlating with its in vitro mechanism of action.

Summary of In Vivo Studies

The following table summarizes key findings from in vivo studies investigating the activity of **CAY10580**.



Therapeutic Area	Animal Model	CAY10580 Dosage	Key Findings
Hypercholesterolemia	High-fat diet-fed mice	200 μg/kg/day, i.p., for 3 weeks	Prevented dietinduced hypercholesterolemia; reduced total cholesterol by 28.5%. [3][4]
Inflammation	High-fat diet-fed mice	200 μg/kg for 6 weeks	Reduced inflammatory chemokine (IP-10, MIP-1α) mRNA levels in adipose tissue.[4][5]
Nephrogenic Diabetes Insipidus	Mouse model	Not specified	Alleviates symptoms by increasing aquaporin-2 (AQP2) abundance.[3][4]

Experimental Protocol: Diet-Induced Hypercholesterolemia Model

This protocol outlines a common procedure for evaluating the effect of **CAY10580** on cholesterol levels in mice.

- Animal Model: Use male C57BL/6 mice.
- Diet: Feed the mice a high-fat diet to induce hypercholesterolemia.
- Compound Administration: Administer CAY10580 intraperitoneally (i.p.) at a dose of 200 μg/kg body weight daily for three weeks. A vehicle control group should be included.[3]
- Sample Collection: At the end of the treatment period, collect blood samples for plasma analysis.
- Biochemical Analysis: Measure total plasma cholesterol levels using a commercial enzymatic assay kit.



 Data Analysis: Compare the mean total cholesterol levels between the CAY10580-treated group and the vehicle-treated group using appropriate statistical tests.

In Vitro to In Vivo Correlation (IVIVC)

The observed in vivo effects of **CAY10580** are a direct consequence of its in vitro activity as a selective EP4 receptor agonist. The stimulation of the EP4 receptor and subsequent increase in cAMP in target tissues drive the physiological responses seen in animal models. For example:

- In Hypercholesterolemia: EP4 activation in the liver enhances bile acid synthesis and excretion, providing a mechanism for cholesterol disposal.[3][4]
- In Inflammation: In adipose tissue, EP4 signaling attenuates the production of proinflammatory chemokines.[5]
- In Kidney Function: In renal collecting duct cells, EP4 agonism increases the expression of AQP2 water channels, promoting water reabsorption.[3][7]

Experimental Workflow for IVIVC

The diagram below illustrates a typical workflow for establishing an in vitro to in vivo correlation for a compound like **CAY10580**.



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Caption: Workflow for establishing in vitro to in vivo correlation.

Conclusion



CAY10580 demonstrates a clear and predictable correlation between its in vitro activity as a potent and selective EP4 receptor agonist and its observed in vivo efficacy in preclinical models of hypercholesterolemia, inflammation, and nephrogenic diabetes insipidus. Its well-defined mechanism of action and demonstrated in vivo effects make it a valuable tool for studying EP4 receptor biology and a potential lead compound for the development of novel therapeutics. This guide provides the necessary data and protocols for researchers to objectively assess its utility in their specific research applications.

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